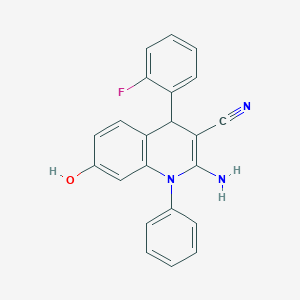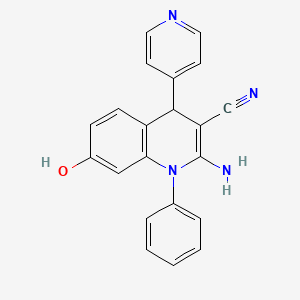![molecular formula C21H19Cl2N3O5 B4307003 ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(2,4-DICHLOROANILINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4307003.png)
ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(2,4-DICHLOROANILINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
概要
説明
Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(2,4-dichlorophenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzodioxole and dichlorophenyl groups suggests potential biological activity, making it a subject of interest for pharmaceutical research.
準備方法
The synthesis of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-[(2,4-DICHLOROANILINO)METHYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the 1,3-benzodioxole moiety, which can be synthesized by reacting catechol with dihalomethanes in the presence of a base . The tetrahydropyrimidine ring is then constructed through a multi-step process involving the condensation of appropriate amines and carbonyl compounds. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions, leading to the formation of quinones.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(2,4-dichlorophenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole and dichlorophenyl groups may interact with enzymes or receptors, modulating their activity. The tetrahydropyrimidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
類似化合物との比較
Similar compounds include:
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
Methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate: Another compound featuring the benzodioxole moiety.
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid: A related compound with a similar core structure. Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(2,4-dichlorophenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-6-[(2,4-dichloroanilino)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O5/c1-2-29-20(27)18-15(9-24-14-5-4-12(22)8-13(14)23)25-21(28)26-19(18)11-3-6-16-17(7-11)31-10-30-16/h3-8,19,24H,2,9-10H2,1H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGHXRXFGPWPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CNC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4306924.png)
![[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B4306932.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)benzo[f]quinolin-1-yl]phenol](/img/structure/B4306944.png)
![4-TERT-BUTYLCYCLOHEXYL 4-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]BUTANOATE](/img/structure/B4306945.png)
![4-(TERT-BUTYL)CYCLOHEXYL 5-OXO-5-[3-(TRIFLUOROMETHYL)ANILINO]PENTANOATE](/img/structure/B4306951.png)
![4-(TERT-BUTYL)CYCLOHEXYL 5-{[2-(1-ADAMANTYLOXY)ETHYL]AMINO}-5-OXOPENTANOATE](/img/structure/B4306956.png)
![4-TERT-BUTYLCYCLOHEXYL 4-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}BUTANOATE](/img/structure/B4306963.png)
![N-{4-[(2-CHLOROBENZOYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1-ADAMANTANECARBOXAMIDE](/img/structure/B4306973.png)
![ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4306990.png)
![Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(4-methoxyphenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4306996.png)



![2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[4-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE](/img/structure/B4307030.png)
